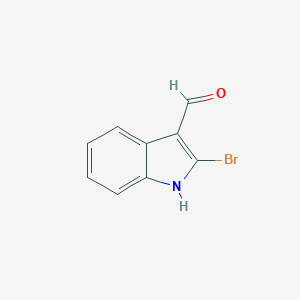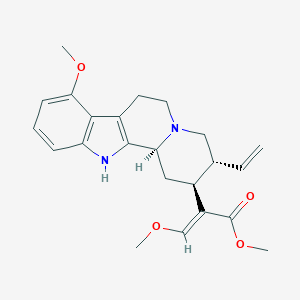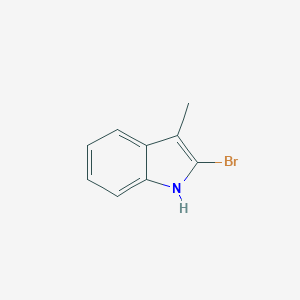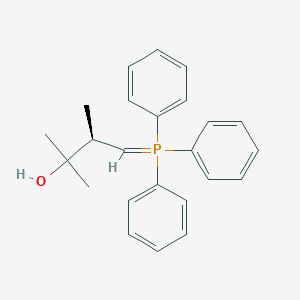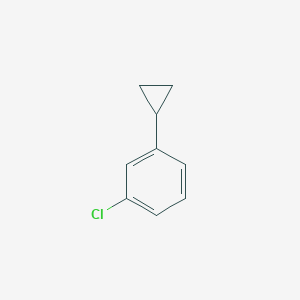![molecular formula C30H50N2O B174743 N-[2-(1H-indol-3-yl)ethyl]icosanamide CAS No. 152766-92-2](/img/structure/B174743.png)
N-[2-(1H-indol-3-yl)ethyl]icosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]icosanamide, also known as icosanoic acid indole-3-ethylamide, is a synthetic compound that belongs to the class of fatty acid amides. It has been studied extensively for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antiallergic Agents :
- Compounds similar to N-[2-(1H-indol-3-yl)ethyl]icosanamide, specifically N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have been synthesized and investigated for their antiallergic properties. One such compound demonstrated significant potency against histamine release in guinea pig peritoneal mast cells and showed effectiveness in inhibiting late-phase eosinophilia and microvascular permeability in guinea pig models of rhinitis (Menciu et al., 1999).
Antibacterial and Anti-Enzymatic Potentials :
- Another study synthesized derivatives of 2-(1H-Indol-3-yl)acetohydrazide and evaluated them for antibacterial potential against Gram-positive and Gram-negative bacteria. Some of these compounds showed antibacterial activities comparable to the standard Ciprofloxacin. Additionally, they exhibited moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, indicating potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).
Anti-Inflammatory Potential :
- A derivative named (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was synthesized based on indomethacin and paracetamol. It showed significant inhibitions of nitrite and cytokine production in macrophages, indicating its potential as an anti-inflammatory drug (Silva et al., 2020).
Anticancer Activity :
- Novel N,N-disubstituted ethyl P-[2-(1H-indol-3-yl)acetyl]phosphoramidates were synthesized and characterized. These compounds showed significant cytotoxicity against human breast and cervical cancer cell lines, suggesting potential applications in cancer therapy (Ramana et al., 2015).
CDK4/Cyclin D1 Inhibition :
- A series of substituted 3-(2-(1H-indol-1-yl)ethyl)-1H-indoles and 1,2-di(1H-indol-1-yl)alkanes were designed as selective inhibitors of CDK4/cyclin D1, which is crucial for cancer therapy. These compounds showed promising results in inhibiting CDK4/cyclin D1 (Aubry et al., 2009).
Eigenschaften
CAS-Nummer |
152766-92-2 |
|---|---|
Produktname |
N-[2-(1H-indol-3-yl)ethyl]icosanamide |
Molekularformel |
C30H50N2O |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]icosanamide |
InChI |
InChI=1S/C30H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-30(33)31-25-24-27-26-32-29-22-20-19-21-28(27)29/h19-22,26,32H,2-18,23-25H2,1H3,(H,31,33) |
InChI-Schlüssel |
NBCVECUGDUAJNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)
